Naphthalene-2,3-dicarbonyl Chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

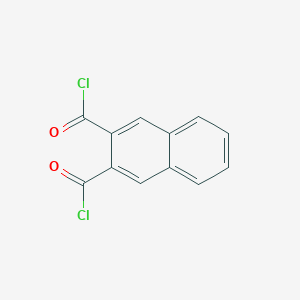

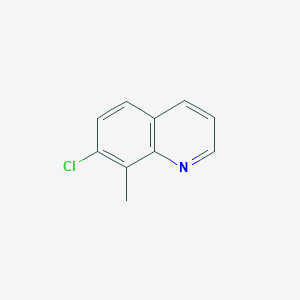

Naphthalene-2,3-dicarbonyl Chloride (NDC) is a versatile organic compound that has gained significant attention in scientific research due to its unique properties. It is a yellow crystalline solid that is soluble in most organic solvents and has a molecular weight of 261.64 g/mol. NDC is widely used in the synthesis of various organic compounds and has numerous applications in scientific research.

Mechanism of Action

Naphthalene-2,3-dicarbonyl Chloride acts as an acylating agent and is involved in the acylation of various organic compounds. It reacts with nucleophiles to form acylated products. The mechanism of action of this compound involves the formation of an intermediate acyl chloride, which reacts with the nucleophile to form the acylated product.

Biochemical and Physiological Effects

This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to exhibit antitumor activity and has been investigated as a potential anticancer agent. This compound has also been shown to exhibit antimicrobial activity and has been investigated as a potential antimicrobial agent.

Advantages and Limitations for Lab Experiments

Naphthalene-2,3-dicarbonyl Chloride has numerous advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions and can be stored for long periods without significant degradation. However, this compound is highly reactive and requires careful handling. It is also toxic and should be handled with appropriate safety precautions.

Future Directions

There are numerous future directions for research involving Naphthalene-2,3-dicarbonyl Chloride. One potential area of research is the development of new synthetic routes for this compound. Another potential area of research is the investigation of the potential applications of this compound in drug discovery. Additionally, the investigation of the mechanism of action of this compound and its effects on various biological systems is an area of potential future research.

Conclusion

This compound is a versatile organic compound that has numerous applications in scientific research. It is widely used in the synthesis of various organic compounds and has been investigated for its potential biological activity. This compound has numerous advantages for use in lab experiments, but requires careful handling due to its reactivity and toxicity. There are numerous potential future directions for research involving this compound, and further investigation of its properties and applications is warranted.

Synthesis Methods

Naphthalene-2,3-dicarbonyl Chloride is synthesized by the reaction of naphthalene-2,3-dicarboxylic acid with thionyl chloride. The reaction is carried out in the presence of a suitable solvent such as dichloromethane or chloroform. The resulting product is purified by recrystallization to obtain pure this compound.

Scientific Research Applications

Naphthalene-2,3-dicarbonyl Chloride has numerous applications in scientific research. It is widely used in the synthesis of various organic compounds such as dyes, pharmaceuticals, and agrochemicals. This compound is also used as a reagent in the synthesis of other organic compounds such as benzimidazoles and quinazolines.

properties

CAS RN |

149039-46-3 |

|---|---|

Molecular Formula |

C12H6Cl2O2 |

Molecular Weight |

253.08 g/mol |

IUPAC Name |

naphthalene-2,3-dicarbonyl chloride |

InChI |

InChI=1S/C12H6Cl2O2/c13-11(15)9-5-7-3-1-2-4-8(7)6-10(9)12(14)16/h1-6H |

InChI Key |

FRUFZAAMHBICBW-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)Cl)C(=O)Cl |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)Cl)C(=O)Cl |

synonyms |

2,3-NAPHTHALENEDICARBONYL DICHLORIDE |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[(1E,3E)-penta-1,3-dienyl]carbamate](/img/structure/B132769.png)